Cas no 1000342-73-3 (6-Bromo-4-hydroxy (1H)indolin)
6-Bromo-4-hydroxy (1H)indolin Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-4-indolinol
- SCHEMBL14234585
- 1000342-73-3
- DTXSID701300131
- 1H-Indol-4-ol, 6-bromo-2,3-dihydro-
- 6-bromoindolin-4-ol
- 6-bromo-2,3-dihydro-1H-indol-4-ol
- 6-Bromo-4-hydroxy (1H)indolin
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- Inchi: 1S/C8H8BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h3-4,10-11H,1-2H2
- InChI Key: ZHDPRPOEJUUMDH-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)NCC2)O
Computed Properties
- Exact Mass: 212.97893g/mol
- Monoisotopic Mass: 212.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 214.06g/mol
- XLogP3: 2.3
- Topological Polar Surface Area: 32.3Ų
6-Bromo-4-hydroxy (1H)indolin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B998563-1mg |
6-Bromo-4-hydroxy (1H)indolin |
1000342-73-3 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B998563-2mg |
6-Bromo-4-hydroxy (1H)indolin |
1000342-73-3 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B998563-10mg |
6-Bromo-4-hydroxy (1H)indolin |
1000342-73-3 | 10mg |
$ 135.00 | 2022-06-06 | ||
| Aaron | AR00019C-100mg |
1H-Indol-4-ol, 6-bromo-2,3-dihydro- |
1000342-73-3 | 100mg |
$566.00 | 2025-07-04 | ||
| Aaron | AR00019C-250mg |
1H-Indol-4-ol, 6-bromo-2,3-dihydro- |
1000342-73-3 | 250mg |
$943.00 | 2025-07-04 | ||
| Aaron | AR00019C-1g |
1H-Indol-4-ol, 6-bromo-2,3-dihydro- |
1000342-73-3 | 1g |
$1885.00 | 2025-07-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2374917-100mg |
6-Bromo-2,3-dihydro-1H-indol-4-ol |
1000342-73-3 | 95% | 100mg |
¥5460.00 | 2025-07-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2374917-250mg |
6-Bromo-2,3-dihydro-1H-indol-4-ol |
1000342-73-3 | 95% | 250mg |
¥9800.00 | 2025-07-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2374917-1g |
6-Bromo-2,3-dihydro-1H-indol-4-ol |
1000342-73-3 | 95% | 1g |
¥18200.00 | 2025-07-04 |
6-Bromo-4-hydroxy (1H)indolin Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 6-Bromo-4-hydroxy (1H)indolin
6-Bromo-4-hydroxy (1H)indoline: A Comprehensive Overview
The compound with CAS No. 1000342-73-3, commonly referred to as 6-Bromo-4-hydroxy (1H)indoline, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the indoline family, which is a heterocyclic aromatic system with a six-membered ring containing one nitrogen atom. The presence of a bromine atom at the 6-position and a hydroxyl group at the 4-position introduces unique chemical properties and biological activities that have been extensively studied in recent years.
6-Bromo-4-hydroxy (1H)indoline has garnered attention due to its potential applications in drug discovery and material science. Recent studies have highlighted its role as a precursor in the synthesis of various bioactive compounds, including antioxidants, anti-inflammatory agents, and anticancer drugs. The indoline scaffold is particularly valuable because it can be easily modified to enhance its pharmacokinetic properties and target specific biological pathways.
One of the most notable advancements in the study of 6-Bromo-4-hydroxy (1H)indoline involves its use in the development of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could serve as a lead molecule for the creation of anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing treatments.
In addition to its pharmacological applications, 6-Bromo-4-hydroxy (1H)indoline has also been investigated for its electronic properties. The indoline core is known for its ability to act as an electron acceptor, making it a promising candidate for use in organic electronics. Recent research has demonstrated that this compound can be incorporated into organic photovoltaic cells to enhance their efficiency by improving charge transport properties. This dual functionality underscores the versatility of 6-Bromo-4-hydroxy (1H)indoline across multiple scientific disciplines.
The synthesis of 6-Bromo-4-hydroxy (1H)indoline typically involves a multi-step process that includes bromination, hydroxylation, and cyclization reactions. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the production process, ensuring high yields and purity. These methods not only improve the scalability of the synthesis but also reduce environmental impact by minimizing waste generation.
Another area of active research on 6-Bromo-4-hydroxy (1H)indoline is its role in medicinal chemistry as a building block for more complex molecules. By leveraging its structural flexibility, scientists have successfully synthesized derivatives with enhanced bioavailability and selectivity. For instance, the introduction of additional functional groups has enabled the creation of compounds that target specific receptors or enzymes involved in diseases such as cancer, diabetes, and neurodegenerative disorders.
The biological evaluation of 6-Bromo-4-hydroxy (1H)indoline has revealed promising results in preclinical models. Studies conducted on cell lines have shown that this compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, it has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. These findings have paved the way for further investigations into its mechanism of action and toxicity profile.
From a structural standpoint, 6-Bromo-4-hydroxy (1H)indoline exhibits a unique balance between hydrophilic and hydrophobic regions due to the presence of polar functional groups like bromine and hydroxyl. This balance is crucial for determining its solubility, permeability, and interaction with biological systems. Computational modeling techniques have been utilized to predict these properties accurately, aiding in the rational design of more effective drug candidates.
In conclusion, 6-Bromo-4-hydroxy (1H)indoline is a versatile compound with significant potential across multiple fields. Its role as a precursor in drug discovery, combined with its electronic properties and structural flexibility, makes it an invaluable tool for researchers. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to make substantial contributions to both medicine and materials science.
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